L-Carnitine-d9

Description

Rationale for Deuterium (B1214612) Incorporation in L-Carnitine for Research Applications

L-Carnitine is a vital nutrient that plays a crucial role in energy metabolism by transporting long-chain fatty acids into the mitochondria for beta-oxidation. caymanchem.comnih.gov Given its central role in metabolic processes, accurately quantifying L-Carnitine and its derivatives (acylcarnitines) is essential for diagnosing and understanding various metabolic disorders. nih.govnih.gov

The incorporation of deuterium into L-Carnitine to create L-Carnitine-d9 serves a critical purpose in analytical chemistry, particularly in mass spectrometry-based quantification. caymanchem.com this compound is chemically identical to its natural counterpart but has a higher mass due to the nine deuterium atoms. clearsynth.com This mass difference is the key to its utility as an internal standard. caymanchem.com

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of a specific analyte. princeton.educhromatographyonline.com Because this compound behaves almost identically to the unlabeled L-Carnitine during sample preparation and analysis, any variations in the analytical process will affect both compounds equally. scispace.com This allows for more accurate and precise measurement of the endogenous L-Carnitine concentration by comparing the signal of the analyte to the known concentration of the internal standard. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for absolute quantitation in metabolomics and clinical chemistry. diagnosticsworldnews.comchromatographyonline.com It helps to correct for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. nih.gov

Overview of this compound as a Foundational Research Tool

This compound has established itself as a fundamental tool in biochemical and clinical research, primarily due to its role as an internal standard for the quantification of L-Carnitine and its various acyl esters. caymanchem.comlumiprobe.com Its application is particularly prominent in the field of metabolomics, which involves the comprehensive study of metabolites in biological systems. isotope.com

Research applications of this compound include:

Newborn Screening: Tandem mass spectrometry (MS/MS) is widely used in newborn screening programs to detect inborn errors of metabolism. nih.gov this compound is a component of the internal standard mixture used in these assays to accurately quantify acylcarnitines, which can be indicative of various metabolic disorders. nih.gov

Metabolic Research: Scientists use this compound to study the dynamics of carnitine metabolism in various physiological and pathological states. biosyn.com This includes investigating fatty acid oxidation defects and other metabolic syndromes. nih.govnih.gov

Clinical Diagnostics: Accurate measurement of L-Carnitine levels is crucial for diagnosing primary and secondary carnitine deficiencies. caymanchem.com this compound enables the precise quantification required for reliable clinical diagnosis. diagnosticsworldnews.comchromatographyonline.com

The properties of this compound make it an ideal internal standard for these applications.

| Property | Description |

| Chemical Identity | Chemically identical to L-Carnitine, ensuring similar behavior during analysis. clearsynth.com |

| Mass Difference | The nine deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in a mass spectrometer. biosyn.com |

| Stability | As a stable isotope-labeled compound, it is non-radioactive and safe for routine laboratory use. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

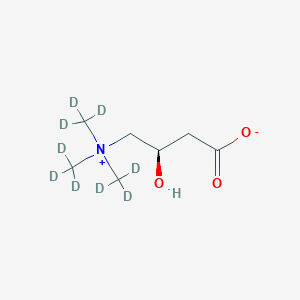

(3R)-3-hydroxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3,2D3,3D3 |

InChI Key |

PHIQHXFUZVPYII-SAQLGWHKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O |

Origin of Product |

United States |

Synthetic Strategies for Deuterium Labeled L Carnitine Analogs

Chemical Synthesis Pathways for L-Carnitine-d9

The introduction of deuterium (B1214612) atoms into the L-carnitine molecule can be achieved through various synthetic strategies. A common approach involves the methylation of a precursor molecule using a deuterated methylating agent. For instance, a patented method for the synthesis of isotope-labeled L-carnitine-d3 provides a representative pathway that can be adapted for the synthesis of this compound by using a d9-labeled methylating agent. google.com

This synthesis route begins with the demethylation of L-carnitine. google.com The process involves heating L-carnitine in a 2-hydroxyethylamine solvent to yield a demethylated intermediate. google.com This intermediate is then subjected to heating under reflux in a hydrochloric acid solution to produce demethylated L-carnitine hydrochloride. google.com In the final and critical step, this demethylated precursor is dissolved in a suitable solvent, and a deuterated methylating agent, such as iodomethane-D3, is added to introduce the deuterium labels, yielding the desired isotope-labeled L-carnitine. google.com This method is advantageous due to the convenient availability of the starting materials and the straightforward and safe operational procedures. google.com

An alternative conceptual approach starts from optically pure precursors to ensure the correct stereochemistry of the final L-carnitine product. For example, a general synthesis of L-carnitine involves a two-step process starting from (S)-3-hydroxybutyrolactone. google.com This precursor is first converted to a hydroxy-activated form, which is then reacted with trimethylamine (B31210) in an aqueous solution to yield L-carnitine. google.com To produce this compound, this synthesis could be modified to use trimethylamine-d9 in the second step.

The key reaction steps in a representative synthesis of deuterated L-carnitine are summarized below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | L-Carnitine | 2-hydroxyethylamine, heat | Demethyl-2-hydroxyethylamide L-carnitine |

| 2 | Demethyl-2-hydroxyethylamide L-carnitine | Hydrochloric acid, heat, reflux | Demethyl L-carnitine hydrochloride |

| 3 | Demethyl L-carnitine hydrochloride | Iodomethane-D3 (or other deuterated methylating agent) | Isotope-labeled L-Carnitine |

Derivatization and Production of Deuterated Acylcarnitine Analogs (e.g., Isovaleryl-L-Carnitine-d9, Decanoyl-L-Carnitine-d9)

Deuterated acylcarnitines are essential internal standards for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects. These labeled compounds are produced by the derivatization of deuterated L-carnitine. A general and facile approach has been developed for the synthesis of a wide range of isotope-labeled acylcarnitines. nih.gov This strategy allows for a variable mass shift in the resulting molecules, providing flexibility for their application in tandem mass spectrometry. nih.gov

The synthesis of dicarboxylic acylcarnitines, for example, can be achieved by reacting carnitine chloride with a cyclic anhydride (B1165640) or an isopropylidene ester of the corresponding dicarboxylic acid in a trifluoroacetic acid solution. researchgate.net This method has been successfully used to prepare a variety of stable isotope-labeled dicarboxylic acylcarnitine analogs containing three, six, or nine deuterium atoms. researchgate.net

Commercially available deuterated acylcarnitines span a range of acyl chain lengths and structures, including straight-chain, branched-chain, and other substituted varieties. ckisotopes.com These are typically offered with d3, d6, or d9 labeling. ckisotopes.com

Below is a table of representative deuterated acylcarnitine analogs that have been synthesized for use as internal standards:

| Deuterated Acylcarnitine Analog | Acyl Group | Deuterium Label |

| C2:0 this compound | Acetyl | d9 |

| C3:0 this compound | Propionyl | d9 |

| C4:0 this compound | Butyryl | d9 |

| C5:0 this compound | Valeryl | d9 |

| C6:0 this compound | Hexanoyl | d9 |

| C8:0 this compound | Octanoyl | d9 |

| C10:0 this compound | Decanoyl | d9 |

| C12:0 this compound | Lauroyl | d9 |

| C14:0 this compound | Myristoyl | d9 |

| C16:0 this compound | Palmitoyl | d9 |

| C18:0 this compound | Stearoyl | d9 |

| C18:1 this compound | Oleoyl | d9 |

| C18:2 this compound | Linoleoyl | d9 |

| Isovaleryl-L-carnitine-d9 | Isovaleryl | d9 |

| Glutaryl-L-carnitine-d3 | Glutaryl | d3 |

Methodologies for Purification and Advanced Characterization of Deuterated Carnitines

The production of high-purity deuterated carnitine standards is essential for their use in quantitative analytical methods. Therefore, robust purification and characterization methodologies are employed.

For the purification of certain deuterated acylcarnitines, particularly long-chain dicarboxylic acylcarnitines, a partitioning method between water and n-butanol can be utilized. researchgate.net More general purification of both L-carnitine and its acyl derivatives often involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a key technique for the analysis and purification of these compounds. ckisotopes.com For the analysis of carnitines at low concentrations, HPLC can be coupled with an evaporative light-scattering detector (ELSD), which offers greater sensitivity than traditional UV detectors for these molecules. ckisotopes.com

Advanced characterization is necessary to confirm the chemical identity, purity, and isotopic enrichment of the synthesized deuterated carnitines. The primary analytical techniques used for this purpose are quantitative nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography/mass spectrometry (LC/MS). ckisotopes.com

Quantitative NMR is a powerful tool for establishing the purity of both the unlabeled and labeled carnitine analogs. ckisotopes.com It allows for the precise measurement of the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material. ckisotopes.com

LC/MS techniques are employed to measure the isotopic enrichment of the deuterated carnitines relative to their native analogs. ckisotopes.com This is crucial for ensuring the accuracy of the internal standard in quantitative mass spectrometry-based assays. Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the quantification of L-carnitine, for which this compound serves as an internal standard. caymanchem.com

The following table summarizes the key methodologies for purification and characterization:

| Methodology | Purpose | Compound Type |

| Partitioning (water/n-butanol) | Purification | Long-chain dicarboxylic acylcarnitines |

| High-Performance Liquid Chromatography (HPLC) | Analysis and Purification | L-carnitine and acylcarnitines |

| HPLC with Evaporative Light-Scattering Detection (ELSD) | Low-concentration analysis | L-carnitine and acylcarnitines |

| Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity determination and identity confirmation | Labeled and unlabeled carnitines |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Isotopic enrichment measurement | Deuterated carnitines |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification (using deuterated internal standard) | L-carnitine |

Advanced Analytical Methodologies Utilizing L Carnitine D9 As an Internal Standard

Quantitative Bioanalysis of Endogenous Carnitines Using L-Carnitine-d9

Method Development and Optimization for Complex Biological Matrices (e.g., in vitro cell extracts, animal tissue homogenates)

Developing robust analytical methods for L-Carnitine in complex biological matrices like in vitro cell extracts and animal tissue homogenates necessitates careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. This compound is typically added at the initial stage of sample preparation to ensure it undergoes the same extraction and purification steps as the analyte .

Sample Preparation: Extraction protocols commonly involve protein precipitation using organic solvents such as methanol (B129727) or acetonitrile, often containing the internal standard researchgate.netbevital.no. For solid tissues, homogenization is a prerequisite step researchgate.netresearchgate.netmdpi.com. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for further clean-up, depending on the matrix complexity and the desired sensitivity researchgate.netmdpi.com. The goal is to efficiently extract L-Carnitine while minimizing interference from co-extracted matrix components that could affect ionization efficiency scispace.comcrimsonpublishers.comresearchgate.net.

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (RPC) are frequently used for separating L-Carnitine and its labeled counterpart from other metabolites researchgate.netbevital.nonih.gov. Method optimization involves selecting appropriate stationary phases, mobile phase compositions (e.g., water/acetonitrile or water/methanol mixtures with additives like formic acid or ammonium (B1175870) acetate), flow rates, and column temperatures to achieve adequate resolution and minimize run times bevital.noscirp.orgnih.govmdpi.com. The goal is to ensure this compound co-elutes with L-Carnitine to effectively correct for matrix effects and variations in recovery .

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is typically employed for L-Carnitine and this compound. Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard researchgate.netbevital.nonih.govnih.gov. Optimization of MS parameters, such as collision energy and declustering potential, is crucial for maximizing signal intensity and ensuring accurate quantification researchgate.netnih.gov.

Analytical Validation Parameters for Deuterated Carnitine Assays

Rigorous analytical validation is essential to confirm that a method is fit for purpose and provides reliable quantitative data. For assays utilizing this compound, validation typically follows guidelines such as those from the ICH scirp.orgscirp.org.

Linearity and Calibration Range Assessment

Establishing linearity involves demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range. Calibration curves are constructed by plotting the peak area ratio of L-Carnitine to this compound against the known concentrations of L-Carnitine in spiked matrix samples acs.orgscirp.orgmdpi.comscirp.org.

Calibration Range: The calibration range is determined based on the expected concentrations of L-Carnitine in the biological samples being analyzed. Typical ranges reported in the literature for L-Carnitine assays can extend from low µmol/L to hundreds of µmol/L bevital.nomdpi.com. For instance, linearity has been established over ranges such as 84.74–3389.50 µg/mL (equivalent to approximately 0.5–20 mM) for L-Carnitine in tablet formulations nih.gov, and 0.0625–100 µmol/L for related metabolites in plasma mdpi.com.

Assessment: Linearity is typically assessed using linear regression analysis, with a correlation coefficient (R²) of ≥0.99 often being the acceptance criterion scirp.orgmdpi.comscirp.orgnih.gov. Weighted linear regression (e.g., 1/x or 1/x² weighting) may be necessary to account for heteroscedasticity across the calibration range acs.org.

Precision, Accuracy, and Reproducibility in Research Settings

Precision refers to the agreement among individual measurements, while accuracy reflects the closeness of measured values to the true value. Reproducibility assesses the variability of results over time, between different analysts, or across different instruments.

Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times within a run (intra-assay precision) and across different days (inter-assay precision) scispace.comscirp.orgmdpi.comscirp.org. Acceptance criteria typically require a coefficient of variation (CV) of ≤15% for lower concentrations and ≤10% for higher concentrations scispace.commdpi.com. For example, intra-assay precision for related metabolites was reported between 2–8% mdpi.com.

Accuracy: Evaluated by comparing the measured concentration of spiked samples to their known spiked concentrations. The bias, calculated as [(measured - theoretical) / theoretical] × 100%, should generally fall within ±15% for lower concentrations and ±10% for higher concentrations scirp.orgmdpi.comscirp.orgnih.gov. Recoveries obtained from spiked samples are also used to assess accuracy, with values typically expected between 85% and 115% researchgate.netmdpi.com.

Reproducibility: Assessed through inter-day and inter-laboratory studies, ensuring consistent performance across different analytical runs and potentially different sites scispace.comscirp.orgscirp.org.

Carryover and Matrix Effects Mitigation in Stable Isotope Analysis

Carryover and matrix effects are critical parameters to evaluate, as they can significantly impact quantification accuracy.

Carryover: Assessed by injecting a blank sample immediately after a high-concentration standard. If the blank sample shows a detectable analyte signal, it indicates carryover. Mitigation strategies include optimizing washing steps in the autosampler or adjusting injection volumes and sequences scispace.comnih.gov.

Matrix Effects: These are caused by co-eluting endogenous components from the biological sample that can enhance or suppress the ionization of the analyte or internal standard scispace.comcrimsonpublishers.comresearchgate.net. This compound, being an isotopically labeled version, is expected to experience similar matrix effects as L-Carnitine, thus allowing for effective compensation scispace.comcrimsonpublishers.comresearchgate.net. Matrix effects are typically evaluated by comparing the response of analytes spiked into blank matrix extracts versus analytes spiked into a solvent (e.g., water) scispace.comresearchgate.net. A common approach is to calculate the matrix factor, which is the ratio of the analyte response in the presence of matrix to the analyte response in the absence of matrix. For this compound to be an effective internal standard, its response should be similarly affected by the matrix as the analyte scispace.comresearchgate.net.

System Suitability Testing in Chromatography and Mass Spectrometry

System suitability tests (SSTs) are performed to ensure that the analytical system is performing adequately before and during sample analysis.

Parameters Monitored: SSTs typically involve injecting a standard solution containing L-Carnitine and this compound. Key parameters assessed include the retention time stability of both the analyte and the internal standard, the reproducibility of their peak areas (e.g., CV < 5-10%), peak shape, and signal-to-noise ratio scirp.orgnih.gov.

Acceptance Criteria: Predefined criteria are established to determine if the system is suitable for analysis. For example, the relative standard deviation (RSD) of peak areas for replicate injections of the internal standard should be within acceptable limits (e.g., < 5%) nih.gov. These tests ensure the integrity of the chromatographic separation and the mass spectrometer's performance for the batch of samples being analyzed scirp.orgnih.gov.

Applications of L Carnitine D9 in Metabolic Pathway Elucidation

Stable Isotope Tracer Studies in Non-Human Biological Systems

The application of stable isotopes like deuterium (B1214612) in tracer studies is fundamental to dissecting complex metabolic networks. L-Carnitine-d9 enables researchers to quantify metabolic fluxes and understand the dynamics of carnitine pools in various biological contexts, including in vitro cell models and in vivo animal studies.

Tracing Carnitine Turnover and Pool Dynamics in in vitro Cellular Models

In vitro cellular models, such as cultured cells or isolated mitochondria, provide controlled environments for investigating metabolic processes. This compound is instrumental in tracing carnitine turnover rates and characterizing the dynamics of intracellular carnitine pools. Researchers can measure the uptake, utilization, and synthesis of carnitine by cells, as well as its esterification into acyl-carnitines. By quantifying the enrichment of this compound and its metabolites over time, it becomes possible to determine the rates of carnitine transport across membranes and its metabolic interconversion. These studies are crucial for understanding how cellular conditions, such as nutrient availability or stress, influence carnitine homeostasis and function. For example, experiments might track the rate at which deuterated carnitine is cleared from the medium or incorporated into cellular acyl-carnitine pools, providing quantitative data on carnitine flux.

Understanding Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Fluxes

The presence of deuterium atoms can subtly influence the rate at which enzymes catalyze reactions, a phenomenon known as the kinetic isotope effect (KIE). When this compound is used in enzymatic assays or metabolic studies, any observed differences in reaction rates compared to unlabeled L-Carnitine can provide information about the rate-limiting steps in a reaction and the involvement of specific bonds in the catalytic process. For example, if the C-H bond that is replaced by a C-D bond is directly involved in the transition state of an enzymatic reaction, a significant KIE might be observed. Understanding these effects is crucial for accurately interpreting tracer data and for gaining deeper mechanistic insights into enzyme function and metabolic pathway regulation.

Elucidating Mechanistic Roles of L-Carnitine in Cellular Bioenergetics in Model Systems

L-Carnitine plays a pivotal role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This compound is invaluable for dissecting these mechanisms in controlled model systems.

Role in Fatty Acid Transport and Mitochondrial Beta-Oxidation Pathways

This compound is extensively used to study the carnitine shuttle system, which is essential for the aerobic metabolism of fatty acids. This shuttle involves the reversible esterification of fatty acids with carnitine by carnitine palmitoyltransferases (CPTs) at the outer and inner mitochondrial membranes. This compound can be used to trace the movement of acyl-carnitine esters across the mitochondrial membranes and to quantify the activity of CPT enzymes. Studies might involve incubating cells or isolated mitochondria with this compound and various fatty acids, then measuring the formation of deuterated acyl-carnitines within the mitochondrial matrix. This provides direct evidence and quantitative data on the efficiency of fatty acid transport and the subsequent beta-oxidation process, which generates ATP. For example, researchers might observe increased levels of specific deuterated acyl-carnitines in the mitochondrial matrix, correlating with enhanced fatty acid oxidation rates.

Future Directions and Emerging Research Opportunities

Innovations in Deuterium (B1214612) Labeling Technologies and Carnitine Analog Synthesis

The utility of L-Carnitine-d9 is fundamentally tied to the purity and precision of its synthesis. Advances in deuterium labeling technologies are focusing on creating more complex and specifically labeled isotopologues. While this compound, with deuterium on the trimethylammonium group, is widely used, future innovations may involve selective labeling at other positions on the carnitine backbone. isotope.com This would allow researchers to trace the fate of different parts of the molecule through metabolic pathways with greater detail.

Concurrently, there is significant research into the synthesis of novel carnitine analogs to probe and modulate the activity of carnitine-dependent enzymes. nih.gov For instance, the development of heterocyclic gamma-butyrobetaine (GBB) analogs has shown promise for inhibiting carnitine acetyltransferase (CAT). mdpi.com Similarly, the synthesis of cyclic, rigid analogs of L-carnitine is being explored to investigate their interaction with the carnitine-acylcarnitine translocase, a key enzyme in mitochondrial fatty acid transport. nih.gov These synthetic advancements, while not directly focused on this compound, inform the potential for creating novel deuterated carnitine analogs that could serve as highly specific probes for these enzyme systems. The combination of innovative analog design with stable isotope labeling represents a powerful future strategy for dissecting the carnitine system.

Expansion of this compound Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system by integrating diverse data sets from genomics, transcriptomics, proteomics, and metabolomics. researchgate.netmdpi.com In this context, metabolomics provides a functional readout of the physiological state of a cell or organism. researchgate.net The accuracy of this readout is paramount, and this is where this compound plays a critical role.

In multi-omics studies, this compound is essential for the precise and accurate quantification of L-carnitine and its various acyl-esters in targeted metabolomics platforms. scienceopen.comnih.gov By serving as a robust internal standard, it corrects for variations in sample preparation and mass spectrometer response, ensuring that the quantitative data is reliable. creative-proteomics.com This high-quality data is the foundation for meaningful integration with other omics layers. For example, researchers can correlate quantified changes in the acylcarnitine pool with specific gene mutations (genomics), alterations in gene expression (transcriptomics), or changes in protein abundance (proteomics). mdpi.com This integrated approach allows for a more holistic understanding of metabolic diseases, from genetic predisposition to functional metabolic dysregulation. mdpi.commdpi.com The future will see this compound applied in increasingly large-scale, multi-omics studies to uncover novel biomarkers and elucidate the complex mechanisms underlying diseases like metabolic syndrome, diabetes, and cardiovascular disorders. scienceopen.comnih.gov

Development of Novel Analytical Platforms for this compound and Related Metabolites

The analysis of L-carnitine and its metabolites is dominated by mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC). caymanchem.comnih.gov this compound is a cornerstone of these methods, serving as the ideal internal standard for quantification. caymanchem.com Future developments in analytical platforms are aimed at increasing sensitivity, throughput, and the breadth of metabolites that can be measured in a single analysis.

Novel analytical strategies are continuously being refined. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) platforms enable the simultaneous and quantitative detection of more than thirty different carnitine species in biological samples. creative-proteomics.com The use of isotopic standards like this compound is integral to the accuracy of these high-throughput methods. creative-proteomics.com Furthermore, specialized chromatographic techniques are being developed to address specific analytical challenges. For example, chiral gas chromatography methods have been optimized for screening the enantiomeric purity of L-carnitine, which is crucial because the D-carnitine isomer can have unwanted biological effects. nih.gov

Future platforms will likely focus on:

Enhanced Sensitivity: Detecting ever-lower concentrations of carnitine metabolites in smaller sample volumes.

Expanded Coverage: Moving beyond the usual acylcarnitines to include novel or rare carnitine conjugates.

Spatial Metabolomics: Integrating this compound with mass spectrometry imaging techniques to map the distribution of carnitines within tissues, providing spatial context to metabolic changes.

These advancements will provide researchers with a more detailed and comprehensive view of the carnitine landscape in health and disease.

| Analytical Platform | Role of this compound | Key Research Application | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard for Quantification | Targeted metabolomics, newborn screening for metabolic disorders | creative-proteomics.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for Quantification | Quantification of L-carnitine | caymanchem.com |

| Chiral Gas Chromatography | Reference material (unlabeled form) | Enantiomeric purity screening to separate L-carnitine from D-carnitine | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reference material (unlabeled form) | Analysis of L-carnitine in pharmaceutical formulations | scirp.orgnih.gov |

Unexplored Metabolic Roles of this compound in Diverse Non-Human Biological Systems

While the fundamental role of L-carnitine in fatty acid metabolism is well-established across many species, the nuances of its function in diverse non-human organisms remain an active area of research. lohmann-information.denih.gov this compound is an ideal tool for these investigations, enabling stable isotope tracing studies to map the metabolic fate of carnitine in vivo without the complications of radioactivity.

For example, research in aquatic species has begun to reveal unique aspects of carnitine metabolism. A study using a low-carnitine Nile tilapia model demonstrated that while L-carnitine is physiologically utilized, the D-carnitine isomer is metabolized as a xenobiotic and induces lipotoxicity. In such a model, administering this compound and tracing the appearance of the deuterium label in downstream acylcarnitines and other metabolites could precisely map the pathways of carnitine utilization, esterification, and even degradation.

Future research using this compound could explore:

Insect Metabolism: Investigating the role of carnitine in the high-energy flight muscles of insects.

Plant Biochemistry: Although present in smaller amounts, the function of carnitine in plants is not well understood. lohmann-information.de Tracing studies could elucidate its role in plant stress responses or energy metabolism.

Microbial Metabolism: Exploring how different bacteria and yeasts synthesize and utilize carnitine, potentially identifying novel carnitine-dependent enzymes and pathways.

These studies will broaden our understanding of the evolutionary diversity of metabolic pathways and may uncover novel biotechnological applications for carnitine-related enzymes.

Integration of this compound Tracing with Advanced Computational Modeling for Metabolic Network Analysis

One of the most exciting frontiers in metabolic research is the integration of experimental data with computational modeling to create predictive models of metabolic networks. nih.gov Stable isotope tracing is a key source of experimental data for this purpose, and this compound is perfectly suited for this role.

In a typical workflow, a biological system (e.g., cell culture, animal model) is supplied with this compound. After a period of time, mass spectrometry is used to measure the extent to which the deuterium label has been incorporated into various acylcarnitines and other connected metabolic pools. This data provides quantitative information on the rates, or fluxes, of the metabolic reactions involved.

This flux data can then be used to:

Constrain and Validate Genome-Scale Metabolic Models (GEMs): GEMs are mathematical representations of the entire metabolic network of an organism. nih.gov Tracing data helps to refine these models, making them more accurate and predictive.

Perform Metabolic Flux Analysis (MFA): MFA is a powerful technique that calculates the in vivo rates of all reactions in a metabolic network, providing a detailed snapshot of cellular function.

Identify Metabolic Bottlenecks: By visualizing the flow of metabolites through the network, researchers can identify enzymes that are limiting metabolic processes, which can be targets for metabolic engineering or therapeutic intervention. nih.gov

The integration of this compound tracing with these advanced computational approaches will allow for a systems-level understanding of carnitine metabolism, enabling researchers to predict how the network will respond to genetic mutations or environmental changes. plos.org

Q & A

Q. How is L-Carnitine-d9 utilized as an internal standard in quantitative metabolomic studies?

this compound is employed in GC- or LC-MS workflows for isotopic dilution analysis to quantify endogenous L-carnitine levels in biological samples. Its deuterated structure (nine deuterium atoms) minimizes interference with endogenous carnitine during ionization, ensuring accurate calibration curves. Researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm isotopic purity (>99%) via mass spectrometry .

Q. What experimental protocols ensure proper storage and solubility of this compound in cell culture studies?

this compound should be stored at -80°C in anhydrous solvents (e.g., DMSO, ethanol) to prevent deuterium exchange. For solubility, pre-warm stock solutions to 37°C and sonicate to disrupt aggregates. In cell-based assays, final concentrations should not exceed 60 µM to avoid artifacts like tetanic fade in muscle preparations, as observed in rat diaphragm studies .

Q. How do researchers distinguish between this compound and its racemic counterpart (Dthis compound) in pharmacokinetic studies?

Chiral chromatography (e.g., using a β-cyclodextrin column) separates L- and D-isomers. Dthis compound lacks biological activity in glucose/urea metabolism in rat liver models, unlike this compound, which mimics endogenous carnitine. Validate isomer-specific activity via enzymatic assays (e.g., carnitine palmitoyltransferase activity) .

Advanced Research Questions

Q. What methodological considerations are critical for longitudinal studies assessing this compound stability in human plasma?

Longitudinal stability requires monitoring deuterium retention under varying pH (7.2–7.8) and temperature (-20°C to 25°C). Use high-resolution LC-MS/MS to track deuterium loss over time. Statistical models (e.g., mixed-effects regression) should account for batch effects and matrix-induced ionization suppression .

Q. How can researchers resolve contradictions in this compound recovery rates across heterogeneous biological matrices?

Contradictory recovery data (e.g., 85–110% in urine vs. 70–90% in serum) may arise from matrix-specific ion suppression or protein binding. Apply matrix-matched calibration standards and use isotopically labeled internal standards for normalization. Validate methods via spike-and-recovery experiments with ≥20 replicates per matrix .

Q. What experimental designs optimize the detection of this compound in low-abundance tissues (e.g., neuronal cells)?

Microsampling techniques (e.g., laser-capture microdissection) paired with nano-LC-MS enhance sensitivity. For isotopic tracing, incubate cells with deuterated precursors (e.g., lysine-d9) to confirm biosynthetic incorporation. Use negative controls (e.g., deuterium-free media) to exclude background interference .

Q. How do researchers validate the absence of isotopic interference in multiplexed assays using this compound alongside other deuterated standards?

Perform cross-talk assays by spiking this compound with structurally similar deuterated compounds (e.g., acetylcarnitine-d3). Use orthogonal separation (HILIC vs. reverse-phase) and high-resolution MS (Q-TOF) to resolve overlapping m/z values. Statistical tools like principal component analysis (PCA) can identify batch-specific contamination .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50 calculations. For small sample sizes (n < 30), use bootstrapping to estimate confidence intervals. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How should researchers document this compound characterization to meet journal reproducibility standards?

Follow NIH guidelines for experimental reporting: include NMR (¹H, ²H), MS spectra, and purity certificates in supplementary materials. For novel derivatives (e.g., Lauroyl this compound), provide synthetic protocols, melting points, and elemental analysis data .

Q. What criteria define a robust hypothesis when investigating this compound’s role in mitochondrial β-oxidation?

Use the FINER framework:

- Feasible : Ensure access to mitochondrial isolates and LC-MS infrastructure.

- Novel : Compare deuterated vs. non-deuterated carnitine in ATP production assays.

- Ethical : Adhere to institutional guidelines for animal/human tissue use.

- Relevant : Link findings to disorders like primary carnitine deficiency .

Data Presentation and Validation

Q. What are the best practices for visualizing this compound isotopic enrichment in publication-ready figures?

Use heatmaps to depict deuterium incorporation across tissues or timepoints. For MS spectra, annotate isotopic peaks (M+9, M+10) and provide insets highlighting signal-to-noise ratios. Include raw data in supplementary tables with metadata (e.g., instrument parameters) .

Q. How can researchers mitigate bias when interpreting conflicting results in this compound tracer studies?

Conduct blinded re-analysis of raw data by independent statisticians. Use triangulation—combining LC-MS, enzymatic assays, and computational modeling—to corroborate findings. Report effect sizes and confidence intervals rather than relying solely on p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.